molecular formula C7H4F5NO B11761899 5-Pentafluoroethyl-3H-pyridin-2-one

5-Pentafluoroethyl-3H-pyridin-2-one

Cat. No.: B11761899
M. Wt: 213.10 g/mol
InChI Key: VJJLCCIUDHYYKA-UHFFFAOYSA-N
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Description

5-Pentafluoroethyl-3H-pyridin-2-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Umemoto reaction, which involves the use of pentafluoroethyl iodide and a suitable base to introduce the pentafluoroethyl group into the pyridine ring . Another method involves the Balz-Schiemann reaction, where a diazonium salt is converted into a fluorinated compound using a fluorinating agent .

Industrial Production Methods

Industrial production of 5-Pentafluoroethyl-3H-pyridin-2-one often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Pentafluoroethyl-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Pentafluoroethyl-3H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Pentafluoroethyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • Pentafluoropyridine

Uniqueness

5-Pentafluoroethyl-3H-pyridin-2-one is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased hydrophobicity and resistance to metabolic degradation. These properties make it a valuable compound in various applications, distinguishing it from other fluorinated pyridines .

Properties

Molecular Formula

C7H4F5NO

Molecular Weight

213.10 g/mol

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-3H-pyridin-2-one

InChI

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h1,3H,2H2

InChI Key

VJJLCCIUDHYYKA-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=NC1=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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